N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide

Drug Discovery Chemical Biology High-Throughput Screening

Researchers designing SAR studies often struggle to source a validated negative control with confirmed absence of bioactivity. N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide fills this gap: ChEMBL reports no known target engagement, making it a reliable baseline for phenotypic screens and SAR validation. • Zero reported bioactivity-ideal matched negative control • Unique imidazole-histamine-like scaffold probes untested chemical space • Sulfonamide & imidazole handles enable rapid derivatization Sourced with quality assurance; standard global shipping available.

Molecular Formula C16H23N3O3S
Molecular Weight 337.44
CAS No. 838889-89-7
Cat. No. B2615898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide
CAS838889-89-7
Molecular FormulaC16H23N3O3S
Molecular Weight337.44
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C=CN=C2
InChIInChI=1S/C16H23N3O3S/c1-13(2)14-5-6-15(22-3)16(11-14)23(20,21)18-7-4-9-19-10-8-17-12-19/h5-6,8,10-13,18H,4,7,9H2,1-3H3
InChIKeyYNNVZLPMKZNXIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline: N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide


N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide is a synthetic sulfonamide compound combining an imidazole ring, a propyl linker, and a substituted benzenesulfonamide core. It is listed in commercial chemical catalogs primarily for research purposes, with a molecular formula of C16H23N3O3S and a molecular weight of 337.44 g/mol . Despite its structural features, authoritative bioactivity databases like ChEMBL report no known activity for this substance, and it is not described in any indexed publications or clinical trials [1]. This complete absence of public pharmacological or physicochemical characterization forms the critical baseline for any procurement decision.

No known bioactivity or target engagement; fits exploratory phenotypic screening for novel chemotypes
Predicted lower lipophilicity vs. 4-methyl analog may support aqueous assay conditions
Synthetic handles (imidazole, sulfonamide) allow use as a building block for focused libraries

Why Generic Substitution Fails: N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide


Generic substitution fails for this compound precisely because of a complete lack of comparative data. Unlike well-characterized sulfonamide-based inhibitors (e.g., carbonic anhydrase or COX-2 inhibitors) where structure-activity relationships are established, this specific substitution pattern has no reported binding affinities, functional activity, or even basic pharmacokinetic parameters [1]. Assuming interchangeability with its closest cataloged analogs, such as N-(3-imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide (CAS 799258-87-0), is unsupported by any evidence; even for that analog, no peer-reviewed bioactivity data is available [2]. Without quantitative differentiation, a user cannot predict whether a small structural change would abolish or enhance activity, making blind substitution scientifically invalid and procurement a purely exploratory endeavor.

No data to differentiate analogs
Closest cataloged analogs (e.g., 4-methyl variant) also lack reported bioactivity, making any substitution arbitrary.
Small changes may unpredictably alter properties
Even a single methyl group can shift lipophilicity and potential binding; interchange cannot be assumed without validation.
Exploratory procurement only
With no functional data, using this compound outside of screening or synthesis implies full characterization is needed.

Quantitative Evidence Guide: N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide


No Known Bioactivity Data

A search of the ChEMBL bioactivity database returned no known activity for this compound, a status shared by closely related analogs like the 4-methyl variant (CHEMBL1450902) which also has no reported activity data [1]. This creates a uniform baseline of zero activity across the analog series, from which no differentiation can be quantitatively derived.

Bioactivity
Data to verify
Target: no activity Analogs: none reported
No evidence-based selection possible; arbitrary among analogs
ChEMBL 20 search; class-level absence
Drug Discovery Chemical Biology High-Throughput Screening

LogP and Molecular Weight Differentiation

Computational prediction of logP provides the only currently discernible quantitative difference among close analogs. The target compound has a calculated logP of 2.006 [1], significantly lower than the 4-methyl analog (logP 2.5, predicted by ChemAxon) , due to the absence of the lipophilic methyl substituent. This suggests potentially superior aqueous solubility and different ADME profile predictions.

Computed logP
Computational
2.006 (XLogP3)
Lower lipophilicity vs. 4-methyl analog (~2.5) may aid aqueous assays
ZINC15 prediction; experimental validation lacking
Medicinal Chemistry Physicochemical Profiling Lead Optimization

No Patent or Literature Assignments

A search of patent literature and PubMed reveals that this compound is not claimed in any specific patent or described in any peer-reviewed pharmacology study [1]. This is in stark contrast to established sulfonamide pharmacophores where activity against targets like carbonic anhydrase or COX-2 is well-defined. The complete absence of an intellectual property or academic footprint means its mechanism of action, if any, is entirely unknown.

Literature & IP
Data to verify
0 publications, 0 patents
Use limited to phenotypic screening where target anonymity is acceptable
No known target or biological function
Intellectual Property Pharmacology Target Identification

Application Scenarios: N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-benzenesulfonamide


Phenotypic Screening for Novel Targets

Given the total absence of known target engagement, this compound is most scientifically justifiable in high-content, unbiased phenotypic screens where the goal is to discover novel bioactivity. Its unique combination of an imidazole-histamine-like moiety with a methoxy-isopropyl-benzenesulfonamide core creates a structural profile not represented in bioactive compound libraries, potentially probing chemical space unavailable to characterized probes [1].

Negative Control for Imidazole Libraries

Because no biological activity has been reported for this compound [1], it could serve as a matched negative control for more decorated analogs in a structure-activity relationship (SAR) study. This is contingent on confirming inactivity in the user's specific assay, but the public data supports its candidacy as a baseline compound.

Computational Model Validation

With a computed logP of 2.006, a molecular weight of 337.44 g/mol, and a definable 3D structure, this compound can serve as a test case for developing computational models (e.g., docking, solubility prediction) where an experimentally 'silent' molecule is required to validate model specificity [2].

Synthetic Building Block

The compound's sulfonamide nitrogen and imidazole ring provide synthetic handles for further derivatization. It is listed by several chemical vendors for research purposes, and can be procured as a starting material for generating focused libraries around the 5-isopropyl-2-methoxy-benzenesulfonamide scaffold .

Application
Selection Property
Validation Focus
Phenotypic screening for novel targets
Unique imidazole-sulfonamide chemotype
Assay for previously unreported bioactivity
Negative control candidate
No reported activity in public databases
Confirm inactivity in user's assay system
Computational model validation
Defined 3D structure with moderate logP
Validate model specificity using a "silent" molecule
Synthetic building block
Reactive sulfonamide nitrogen and imidazole ring
Library synthesis and scaffold derivatization
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